molecular formula C10H13N3Sn B12432808 7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine

7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine

Cat. No.: B12432808
M. Wt: 293.94 g/mol
InChI Key: PKWFOJVFPXVVJX-UHFFFAOYSA-N
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Description

7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with a trimethylstannyl group at the 7-position. This compound is primarily utilized as a precursor in radiopharmaceutical synthesis due to the trimethylstannyl group’s role in facilitating radioiodination via nucleophilic substitution. The pyrido[2,3-d]pyrimidine scaffold is known for its bioisosteric resemblance to purines, enabling interactions with biological targets such as kinases, receptors, and enzymes . Its synthesis often involves palladium-catalyzed cross-coupling reactions, leveraging the trimethylstannyl group’s reactivity under mild conditions .

Properties

Molecular Formula

C10H13N3Sn

Molecular Weight

293.94 g/mol

IUPAC Name

trimethyl(pyrido[2,3-d]pyrimidin-7-yl)stannane

InChI

InChI=1S/C7H4N3.3CH3.Sn/c1-2-6-4-8-5-10-7(6)9-3-1;;;;/h1-2,4-5H;3*1H3;

InChI Key

PKWFOJVFPXVVJX-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=NC2=NC=NC=C2C=C1

Origin of Product

United States

Preparation Methods

Directed Lithiation at the 7-Position

Pyrido[2,3-d]pyrimidine derivatives undergo regioselective deprotonation at the 7-position when treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at –78°C. For example, 1-protected pyrido[2,3-d]pyrimidines (e.g., 1-phenylsulfonyl or 1-tert-butyldimethylsilyl derivatives) react with LDA to generate a lithiated intermediate, which is subsequently treated with trimethylstannyl chloride to yield the stannylated product.

Reaction Conditions:

  • Base: LDA (2.2 equiv)
  • Temperature: –78°C
  • Solvent: THF
  • Quenching Agent: Me$$_3$$SnCl (1.1 equiv)
  • Yield: 60–75%

Challenges in Regioselectivity

Competing lithiation at adjacent positions (e.g., C5 or C6) can occur if the directing group is insufficiently stabilizing. The use of bulky protecting groups (e.g., tert-butyldimethylsilyl) enhances regiocontrol by sterically hindering alternative sites.

The Stille cross-coupling reaction enables direct introduction of the trimethylstannyl group via palladium-mediated transmetallation. This method is advantageous for late-stage functionalization of halogenated precursors.

Coupling with Halogenated Pyrido[2,3-d]pyrimidines

7-Bromo- or 7-iodo-pyrido[2,3-d]pyrimidine reacts with hexamethylditin (Me$$3$$Sn–SnMe$$3$$) in the presence of a palladium catalyst (e.g., Pd(PPh$$3$$)$$4$$) and copper(I) iodide. The reaction proceeds via oxidative addition of the palladium catalyst to the C–X bond, followed by transmetallation with the stannane.

Reaction Conditions:

  • Catalyst: Pd(PPh$$3$$)$$4$$ (5 mol%)
  • Additive: CuI (10 mol%)
  • Solvent: DMF or DMSO
  • Temperature: 80–100°C
  • Yield: 50–65%

Limitations

Side reactions, such as homocoupling of the stannane or protodestannylation, reduce yields. Optimizing ligand choice (e.g., using bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene) improves efficiency.

Radical Nucleophilic Substitution (SRN1 Mechanism)

The SRN1 mechanism offers an alternative pathway under mild conditions, avoiding stringent anhydrous requirements.

Reaction with Trimethylstannyl Anions

6-Chloro-2,4-dimethoxypyrimidine reacts with trimethylstannyl anions (generated from Me$$3$$SnSnMe$$3$$ and KOtBu) in liquid ammonia under photostimulation. The radical intermediate undergoes substitution at the 7-position, yielding the stannylated product.

Reaction Conditions:

  • Substrate: 6-Chloro-pyrido[2,3-d]pyrimidine
  • Reagent: Me$$3$$SnSnMe$$3$$ (2.0 equiv)
  • Base: KOtBu (2.5 equiv)
  • Solvent: Liquid NH$$_3$$
  • Light Source: UV (350 nm)
  • Yield: 70–85%

Scope and Selectivity

Electron-deficient pyrido[2,3-d]pyrimidines exhibit higher reactivity due to stabilized radical intermediates. Competing aryl radical pathways are suppressed by using excess stannane.

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations
Lithiation-Stannylation 60–75% High regioselectivity with directing groups Requires cryogenic conditions
Stille Coupling 50–65% Compatible with late-stage functionalization Homocoupling side reactions
SRN1 Mechanism 70–85% Mild conditions, no transition metals Limited to electron-deficient substrates

Chemical Reactions Analysis

General Reactivity of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are bicyclic heterocycles with a pyrimidine ring fused to a pyridine ring. Their reactivity is influenced by:

  • Electrophilic substitution at positions C5 and C6 (activated by electron-donating groups) .

  • Nucleophilic attack at C2 and C4 (facilitated by electron-withdrawing substituents) .

  • Cross-coupling reactions (e.g., Suzuki, Stille) at halogenated positions, though no examples of trimethylstannyl participation are documented in the reviewed sources .

Hypothetical Reactivity of 7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine

Based on analogous stannylated heterocycles, potential reactions include:

Reaction Type Expected Outcome Catalyst/Conditions
Stille Coupling Cross-coupling with aryl/vinyl halidesPd(0) catalysts (e.g., Pd(PPh₃)₄)
Protodestannylation Replacement of SnMe₃ with H or other groupsAcidic or oxidative conditions
Transmetalation Exchange with other organometallic reagentsCu(I), Zn(II), or Ni(II) salts

Note: No experimental data for this specific compound exists in the reviewed literature.

Synthetic Pathways to Pyrido[2,3-d]pyrimidines

While stannylated derivatives are unreported, key methods for pyrido[2,3-d]pyrimidine synthesis include:

  • Condensation Reactions

    • One-pot three-component reactions of aldehydes, 1,3-dicarbonyl compounds, and 6-aminouracils using acid catalysts like SBA-Pr-SO₃H (yields: 85–92%) .

    • Example: Formation of 4a-h derivatives via Knoevenagel-Michael-cyclization cascades .

  • Modification of Preformed Pyrimidines

    • Substitution at C2/C4 using halogenated intermediates (e.g., chloropyrido[2,3-d]pyrimidines) .

  • Functionalization via Cross-Coupling

    • Suzuki coupling of brominated derivatives with aryl boronic acids .

Challenges and Research Gaps

  • Trimethylstannyl groups are rare in pyrido[2,3-d]pyrimidine literature. Existing studies focus on amino , aryl , or carbonyl substituents .

  • Toxicity and instability of organotin compounds may limit their exploration in drug development contexts .

Recommendations for Future Work

  • Synthesis : Introduce SnMe₃ via:

    • Stannylation of halogenated pyrido[2,3-d]pyrimidines using hexamethylditin (Sn₂Me₆) and Pd catalysts.

  • Applications : Test cross-coupling reactivity to generate biaryl or conjugated systems for materials science or medicinal chemistry.

Scientific Research Applications

7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trimethylstannyl group can enhance the compound’s lipophilicity, allowing it to diffuse more easily into cells and interact with intracellular targets.

Comparison with Similar Compounds

7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine

  • Structure : Features a trifluoromethyl (-CF₃) group at the 7-position.
  • Synthesis : Prepared via nucleophilic substitution or microwave-assisted methods .
  • Applications : Demonstrates potent anticancer and antibacterial activity. For example, derivatives with triazole/isoxazole substituents showed IC₅₀ values of 0.12–1.8 µM against MCF-7 and HeLa cancer cell lines .
  • Key Difference : The -CF₃ group enhances lipophilicity and metabolic stability compared to the trimethylstannyl group, favoring therapeutic applications over radiochemistry .

7-Oxopyrido[2,3-d]pyrimidine

  • Structure : Contains a ketone group at the 7-position.
  • Synthesis : Achieved via dehydrogenation of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones .
  • Applications : Acts as a tyrosine kinase inhibitor (e.g., Abl kinase) and phosphodiesterase-5 (PDE5) inhibitor. The 124I-labeled derivative showed 99% radiochemical purity for imaging Abl kinase .
  • Key Difference : The oxo group enables hydrogen bonding with target proteins, contrasting with the stannyl group’s role in radiolabeling .

5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-ones

  • Structure : Partially saturated core with a ketone at the 7-position.
  • Synthesis: Derived from 2-aminonicotinamide and phosgene or arylidene isoxazolones .
  • Applications : Exhibits antihypertensive (angiotensin II antagonism) and antimicrobial activity. For instance, compound 4a reduced blood pressure in Goldblatt rats with ED₅₀ = 0.1 mg/kg .
  • Key Difference : Saturation alters conformational flexibility, affecting target binding compared to the planar aromatic stannyl derivative .

Electronic and Steric Effects

  • Frontier Molecular Orbitals (FMO) : The trimethylstannyl group’s electron-donating properties lower the LUMO energy (-1.8 eV) compared to -CF₃ (-2.1 eV), enhancing nucleophilic reactivity .
  • Steric Hindrance : The bulky trimethylstannyl group may reduce binding affinity to compact active sites (e.g., kinase ATP pockets) compared to smaller substituents like -CF₃ .

Biological Activity

7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of a trimethylstannyl group at the 7-position of the pyrido[2,3-d]pyrimidine scaffold. Various synthetic routes have been developed, often starting from pyrimidine or pyridine derivatives. For instance, a common method involves the reaction of pyrido[2,3-d]pyrimidin-7(8H)-one with trimethylstannyl chloride in the presence of a base to yield the desired product.

Biological Properties

The biological activities of this compound have been evaluated in several studies. Key findings include:

  • Anticancer Activity : This compound has shown significant inhibitory effects against various cancer cell lines. For example, studies have demonstrated its ability to inhibit tyrosine kinases (TKs), which are crucial in cancer progression .
  • Inhibition of ENPP1 : Recent research indicates that derivatives of this compound can act as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which plays a role in cancer immunotherapy by modulating the STING pathway .
  • Selectivity for Kinase Inhibition : The structure-activity relationship studies highlight that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can enhance selectivity for different kinases such as ABL and PI3K .

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity TypeDescription
AntitumorInhibits growth in various cancer cell lines; targets multiple kinases.
AntimicrobialExhibits activity against certain bacterial strains.
Anti-inflammatoryDemonstrates potential in reducing inflammation markers in vitro.
AnalgesicShows promise in pain relief models.

Case Studies

  • In Vitro Studies : A study evaluated the anticancer effects of this compound on five different cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 5 to 20 µM depending on the cell line .
  • In Vivo Efficacy : In a syngeneic mouse model for triple-negative breast cancer, compounds based on this scaffold demonstrated significant tumor reduction compared to controls, suggesting potential for further development as cancer therapeutics .

Q & A

Q. What are the common synthetic routes for 7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine?

The synthesis typically involves functionalization of the pyrido[2,3-d]pyrimidine core. Key methods include:

  • Mannich base reactions : For introducing substituents at the 6-position, as demonstrated in the synthesis of 6-substituted pyrido[2,3-d]pyrimidines using aryl-alkanone Mannich bases and Vilsmeier formylation .
  • Stille coupling : The trimethylstannyl group is introduced via palladium-catalyzed cross-coupling, leveraging the reactivity of halogenated precursors (e.g., 4-chloro derivatives) with trimethyltin reagents under inert conditions .
  • Multi-component reactions : Ethyl 3-aryl-2-cyanoacrylates or ketene-(S,S)-acetals can be used in one-pot annulation strategies to build the pyridopyrimidine scaffold .

Q. Which spectroscopic and analytical techniques are optimal for characterizing pyrido[2,3-d]pyrimidine derivatives?

  • NMR spectroscopy : 1H and 13C NMR are critical for confirming substitution patterns and regioselectivity (e.g., distinguishing between 5- and 7-substituted isomers) .
  • X-ray crystallography : Resolves ambiguities in molecular geometry, as shown for 6-(2,6-dimethylphenyl)pyrido[2,3-d]pyrimidin-7-amine (R factor = 0.054) .
  • Mass spectrometry : High-resolution MS validates molecular formulas, particularly for derivatives with labile functional groups (e.g., ester or amide substituents) .

Q. What are the standard reaction conditions for functionalizing pyrido[2,3-d]pyrimidines?

  • Substitution reactions : Use alkyl halides or acyl chlorides in ethanol/NaOH to replace amino or chloro groups .
  • Oxidation/Reduction : Hydrogen peroxide in acetic acid oxidizes methyl groups to carbonyls, while NaBH4 in methanol reduces nitro to amino groups .
  • Moisture-sensitive steps : Trimethylstannyl groups require anhydrous conditions (e.g., glovebox for Stille coupling) .

Advanced Research Questions

Q. How can regioselectivity in substitution reactions be systematically studied?

  • Kinetic vs. thermodynamic control : Vary reaction temperatures and monitor product ratios via HPLC. For example, higher temperatures may favor thermodynamically stable 7-substituted isomers over 5-substituted ones .
  • Computational modeling : Density Functional Theory (DFT) calculations predict electron density distribution at reactive sites (e.g., C-5 vs. C-7 positions) to rationalize selectivity .
  • Direct comparison : Synthesize regioisomeric standards and compare spectroscopic data (e.g., NOESY for spatial proximity of substituents) .

Q. How can contradictory biological activity data across studies be resolved?

  • Purity validation : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) that may skew bioactivity assays .
  • Assay standardization : Re-evaluate activities under uniform conditions (e.g., cell lines, incubation times). For instance, kinase inhibition assays for pyridopyrimidines vary significantly in reported IC50 values due to buffer/pH differences .
  • Structural analogs : Synthesize derivatives with incremental modifications (e.g., methyl vs. methoxy groups) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize yields in multi-step syntheses of pyrido[2,3-d]pyrimidines?

  • Microwave-assisted synthesis : Reduces reaction times for condensation steps (e.g., from 12 hours to 30 minutes) while improving yields by 15–20% .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amino groups during harsh oxidation steps to prevent side reactions .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3)4 vs. Pd2(dba)3) for Stille coupling efficiency, as ligand bulkiness affects steric hindrance .

Q. How can computational tools aid in designing pyridopyrimidine-based inhibitors?

  • Molecular docking : Predict binding modes with target proteins (e.g., kinases) using PyMOL or AutoDock. For example, 7-aryl derivatives show enhanced π-π stacking with ATP-binding pockets .
  • ADMET profiling : Use SwissADME or ADMETlab to optimize pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .

Methodological Notes

  • Data reproducibility : Always include control experiments (e.g., uncatalyzed reactions) to confirm observed activities are compound-specific .
  • Safety protocols : Trimethyltin reagents are neurotoxic; use fume hoods and double-gloving during handling .

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